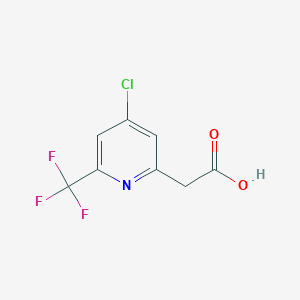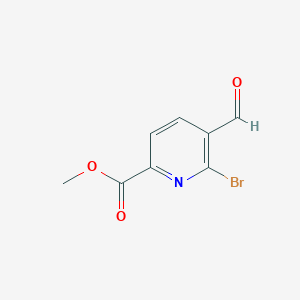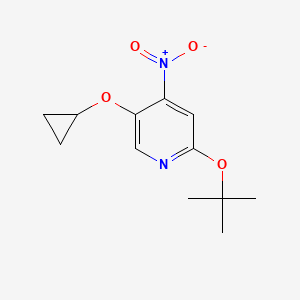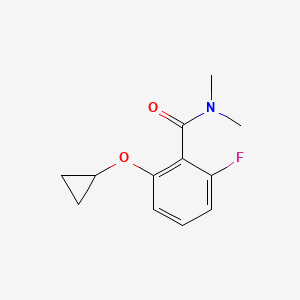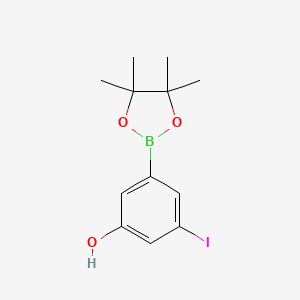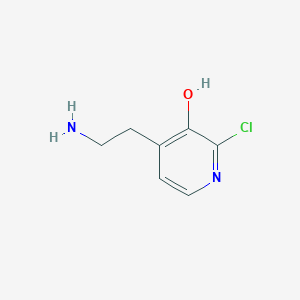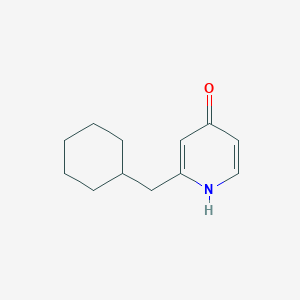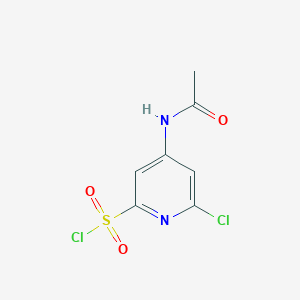
4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClN2O3S It is a derivative of pyridine, featuring an acetylamino group at the 4-position, a chlorine atom at the 6-position, and a sulfonyl chloride group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride typically involves multiple stepsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylation reagents like acetic anhydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and acetylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the acetylamino group may be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed, depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity . The acetylamino group may also play a role in binding interactions, enhancing the compound’s specificity and potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Acetylamino)benzenesulfonyl Chloride: Similar structure but with a benzene ring instead of a pyridine ring.
6-Chloropyridine-2-sulfonyl Chloride: Lacks the acetylamino group, making it less versatile in certain reactions.
Uniqueness
The presence of both the acetylamino and sulfonyl chloride groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
1393547-33-5 |
|---|---|
Formule moléculaire |
C7H6Cl2N2O3S |
Poids moléculaire |
269.10 g/mol |
Nom IUPAC |
4-acetamido-6-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2N2O3S/c1-4(12)10-5-2-6(8)11-7(3-5)15(9,13)14/h2-3H,1H3,(H,10,11,12) |
Clé InChI |
AKLYGNGJZCRMGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=NC(=C1)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)
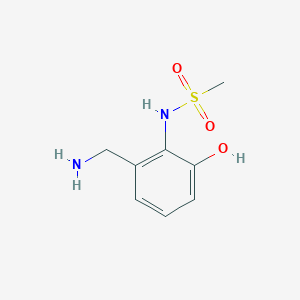
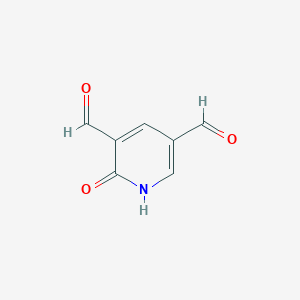
![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
